5-(Piperidin-1-yl)nicotinic acid 5-(Piperidin-1-yl)nicotinic acid
Brand Name: Vulcanchem
CAS No.: 878742-33-7
VCID: VC2514456
InChI: InChI=1S/C11H14N2O2/c14-11(15)9-6-10(8-12-7-9)13-4-2-1-3-5-13/h6-8H,1-5H2,(H,14,15)
SMILES: C1CCN(CC1)C2=CN=CC(=C2)C(=O)O
Molecular Formula: C11H14N2O2
Molecular Weight: 206.24 g/mol

5-(Piperidin-1-yl)nicotinic acid

CAS No.: 878742-33-7

Cat. No.: VC2514456

Molecular Formula: C11H14N2O2

Molecular Weight: 206.24 g/mol

* For research use only. Not for human or veterinary use.

5-(Piperidin-1-yl)nicotinic acid - 878742-33-7

Specification

CAS No. 878742-33-7
Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
IUPAC Name 5-piperidin-1-ylpyridine-3-carboxylic acid
Standard InChI InChI=1S/C11H14N2O2/c14-11(15)9-6-10(8-12-7-9)13-4-2-1-3-5-13/h6-8H,1-5H2,(H,14,15)
Standard InChI Key UWDWYCKLOPCIOM-UHFFFAOYSA-N
SMILES C1CCN(CC1)C2=CN=CC(=C2)C(=O)O
Canonical SMILES C1CCN(CC1)C2=CN=CC(=C2)C(=O)O

Introduction

Chemical Structure and Properties

Structural Features

5-(Piperidin-1-yl)nicotinic acid features a pyridine ring with a carboxylic acid group at the 3-position and a piperidine ring attached at the 5-position. This arrangement creates a molecule with multiple functional sites:

  • A basic nitrogen in the pyridine ring

  • A basic tertiary amine within the piperidine ring

  • An acidic carboxylic group at position 3 of the pyridine

Physicochemical Properties

Based on the properties of similar compounds, we can infer the following physicochemical characteristics for 5-(Piperidin-1-yl)nicotinic acid:

PropertyPredicted Characteristic
Molecular FormulaC11H14N2O2
Molecular WeightApproximately 206.24 g/mol
Physical StateLikely a crystalline solid at room temperature
SolubilityPotentially soluble in polar organic solvents; limited water solubility in neutral form; increased water solubility in acidic or basic conditions
Acid-Base PropertiesAmphoteric due to the presence of both acidic (carboxylic) and basic (piperidine) groups
Hydrogen BondingMultiple hydrogen bond acceptor sites (pyridine nitrogen, piperidine nitrogen, carboxyl oxygen atoms) and donor site (carboxylic acid)

Like other pyridine derivatives, 5-(Piperidin-1-yl)nicotinic acid may exist in tautomeric forms and could potentially be isolated in optically active or racemic forms depending on synthesis methods .

Synthesis Approaches

Nucleophilic Aromatic Substitution

A likely synthetic route would involve nucleophilic aromatic substitution between a 5-halogenated nicotinic acid (typically 5-bromonicotinic acid or 5-chloronicotinic acid) and piperidine. This reaction typically requires:

  • Elevated temperatures

  • Potential use of catalysts (copper or palladium-based)

  • Basic conditions to neutralize the hydrogen halide byproduct

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, represent another potential synthetic approach:

  • Reaction between 5-bromonicotinic acid and piperidine

  • Palladium catalyst (e.g., Pd2(dba)3 or Pd(OAc)2)

  • Suitable ligand (e.g., BINAP, XPhos)

  • Base (e.g., Cs2CO3, t-BuONa)

  • Anhydrous conditions in an appropriate solvent

Functionalization of Pre-existing Scaffolds

Similar to the synthesis described for related compounds, the target molecule could be synthesized through the functionalization of pre-existing scaffolds:

  • Starting with appropriate pyridine derivatives

  • Sequential introduction of functional groups

  • Protection-deprotection strategies for the carboxylic acid if needed

Purification and Characterization

Based on approaches used for related compounds, purification and characterization of 5-(Piperidin-1-yl)nicotinic acid would likely involve:

  • Recrystallization from appropriate solvents

  • Column chromatography

  • Characterization by NMR spectroscopy (1H and 13C)

  • Infrared spectroscopy to confirm functional groups

  • Mass spectrometry for molecular weight confirmation

  • Elemental analysis

Similar compounds have been characterized using 1H-NMR, with distinctive signals for the pyridine protons, the methylene protons of the piperidine ring, and the exchangeable proton of the carboxylic acid group .

Biological and Pharmacological Properties

Antimicrobial Activity

Related nicotinic acid derivatives have demonstrated significant antimicrobial properties. For instance, 6-phenylnicotinohydrazide derivatives have shown activity against Mycobacterium tuberculosis with minimum inhibitory concentration (MIC) values as low as 3.90 μg/mL . The presence of the piperidine moiety in 5-(Piperidin-1-yl)nicotinic acid might confer similar antimicrobial potential.

Receptor Interactions

Structurally related pyridine analogues have been identified as potent and selective P2Y12 receptor antagonists . The P2Y12 receptor is an important target in antiplatelet therapy. The structural similarity suggests that 5-(Piperidin-1-yl)nicotinic acid might have affinity for certain receptors, potentially including P2Y12 or other related receptors.

Structure-Activity Relationships

The biological activity of 5-(Piperidin-1-yl)nicotinic acid would likely be influenced by key structural features:

Studies of related compounds suggest that incorporation of specific substituents (such as chloro or methoxy groups) can significantly enhance antimicrobial activity , indicating that similar modifications to 5-(Piperidin-1-yl)nicotinic acid might yield derivatives with enhanced biological properties.

Research Applications

Drug Development Scaffold

The dual functionality of 5-(Piperidin-1-yl)nicotinic acid makes it a potentially valuable scaffold for medicinal chemistry:

  • The carboxylic acid group provides a handle for further functionalization through amide or ester formation

  • The piperidine ring offers a site for additional substitution

  • The pyridine core provides rigidity and potential for specific targeting

Antimicrobial Development

Given the reported antimicrobial activities of related nicotinic acid derivatives, 5-(Piperidin-1-yl)nicotinic acid could serve as a starting point for developing new antimicrobial agents, particularly against resistant strains .

Receptor Modulators

The structural similarities with known receptor ligands suggest potential applications in developing drugs targeting specific receptors, particularly those involved in neurological or cardiovascular functions .

Building Block for Complex Molecules

5-(Piperidin-1-yl)nicotinic acid can serve as an advanced intermediate in the synthesis of more complex molecules with potential biological activities, including:

  • Extended heterocyclic systems

  • Peptide-like conjugates

  • Labeled compounds for biochemical studies

Functionalized Materials

The functional groups present in 5-(Piperidin-1-yl)nicotinic acid could allow for incorporation into polymeric materials or surface modifications, potentially creating biomaterials with specific properties.

Comparative Analysis

Comparison with Structurally Related Compounds

The following table compares 5-(Piperidin-1-yl)nicotinic acid with structurally related compounds described in the literature:

CompoundStructural FeaturesReported ActivitiesKey Differences
5-(Piperidin-1-yl)nicotinic acidPyridine with COOH at position 3 and piperidine at position 5Inferred potential for antimicrobial activity and receptor bindingTarget compound of this review
6-Phenylnicotinohydrazide derivativesPyridine with hydrazide group and phenyl at position 6Antimicrobial activity against tuberculosis (MIC: 3.90-100 μg/mL)Contains hydrazide instead of carboxylic acid; phenyl instead of piperidine
2-(4-((Tert-butoxycarbonyl)amino)piperidin-1-yl)isonicotinic acidPyridine with COOH at position 4 and Boc-amino-piperidine at position 2Not specifically reported in literature providedDifferent position of COOH group; additional Boc-amino group on piperidine
Pyridine analogues as P2Y12 antagonistsVarious pyridine structures with specific substitution patternsP2Y12 receptor antagonism, high potency and selectivityMore complex structural features; specific design for receptor targeting

Structure-Property Relationships

Analysis of the available data suggests several structure-property relationships relevant to 5-(Piperidin-1-yl)nicotinic acid:

  • The position of the carboxylic acid group on the pyridine ring significantly influences the compound's acidity and hydrogen bonding capabilities, which in turn affects biological activity .

  • The position of nitrogen-containing substituents (like piperidine) on the pyridine ring affects electron distribution, potentially altering binding affinity to biological targets .

  • The introduction of lipophilic groups (such as chloro or methoxy substituents) to similar scaffolds has been shown to enhance antimicrobial activity, suggesting potential modification strategies for 5-(Piperidin-1-yl)nicotinic acid .

  • The presence of the basic piperidine nitrogen likely contributes to solubility in acidic environments and may facilitate interactions with acidic binding sites in biological targets.

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